2-Fluoro-D-tyrosine hydrochloride CAS number and physical properties
2-Fluoro-D-tyrosine hydrochloride CAS number and physical properties
CAS Number: 2097073-12-4 (HCl salt) | Molecular Weight: 235.64 g/mol
Executive Summary
2-Fluoro-D-tyrosine hydrochloride is a non-canonical, fluorinated D-amino acid utilized primarily in the development of metabolically stable peptide therapeutics and as a biophysical probe in 19F-NMR spectroscopy. By combining the non-natural D-stereochemistry (which confers resistance to proteolytic degradation) with the electronic modulation of a fluorine atom at the aromatic 2-position, this compound offers a dual mechanism for enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its physical properties, synthesis pathways, and critical handling protocols for medicinal chemistry applications.
Chemical Identity & Physical Properties[1][2][3][4][5]
Nomenclature Clarification: It is critical to distinguish 2-Fluoro-tyrosine from the more common 3-Fluoro-tyrosine.
-
2-Fluoro-tyrosine: Fluorine is attached to the C2 position of the phenyl ring (ortho to the alkyl side chain, meta to the phenolic hydroxyl).
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3-Fluoro-tyrosine: Fluorine is attached to the C3 position (ortho to the phenolic hydroxyl).
The compound detailed here is the 2-Fluoro isomer in the D-configuration , supplied as the Hydrochloride salt .
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride |
| Common Name | 2-Fluoro-D-tyrosine HCl |
| CAS Number | 2097073-12-4 (Specific to D-HCl form) |
| Molecular Formula | C₉H₁₀FNO₃[1][2][3][4][5][6] · HCl |
| Molecular Weight | 235.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | D-isomer (R-configuration at α-carbon) |
| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |
| Melting Point | >230°C (with decomposition) |
| pKa (Phenol) | ~9.2 (Estimated; lower than native Tyr due to inductive effect of F) |
Synthesis & Manufacturing Workflows
The synthesis of enantiopure 2-Fluoro-D-tyrosine HCl generally follows one of two robust pathways: Asymmetric Chemical Synthesis or Chemoenzymatic Resolution . The choice depends on the scale and available starting materials.
Pathway A: Chemoenzymatic Resolution (Scalable)
This method is preferred for industrial scale-up due to high enantiomeric excess (ee > 99%).
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Precursor Synthesis: 2-Fluoro-4-methoxybenzaldehyde is converted to the racemic hydantoin derivative.
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Enzymatic Hydrolysis: D-Hydantoinase specifically hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.
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Decarbamoylation: Treatment with nitrous acid yields the free D-amino acid.
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Salt Formation: Reaction with HCl in dioxane/water crystallizes the final hydrochloride salt.
Pathway B: Asymmetric Synthesis (Lab Scale)
Utilizes the Schöllkopf bis-lactim ether method for high stereocontrol.
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Auxiliary Formation: Condensation of D-Valine and Glycine to form the cyclic bis-lactim ether.
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Alkylation: Lithiation followed by addition of 2-Fluoro-4-methoxybenzyl bromide.
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Hydrolysis: Acidic hydrolysis releases the D-amino acid methyl ester.
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Deprotection: Demethylation of the phenol (using BBr₃) and saponification yields the target.
Applications in Drug Discovery[9]
Metabolic Stability (The "D" Effect)
Incorporating D-amino acids is a fundamental strategy to extend the half-life of peptide therapeutics. Endogenous proteases (e.g., chymotrypsin, trypsin) are stereospecific for L-amino acids.
-
Mechanism: The D-configuration at the
-carbon alters the side-chain orientation, preventing the peptide bond from fitting into the enzyme's catalytic pocket. -
Result: Peptides containing 2-Fluoro-D-tyrosine exhibit significantly reduced clearance rates in plasma stability assays compared to their L-counterparts.
Electronic & Lipophilic Modulation (The "F" Effect)
The fluorine atom at the 2-position exerts a specific influence distinct from the 3-fluoro isomer.
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pKa Shift: The electronegative fluorine exerts an inductive effect (-I), lowering the pKa of the phenolic hydroxyl from ~10.0 (native Tyr) to ~9.2. This increases the population of the phenolate anion at physiological pH, potentially strengthening electrostatic interactions with cationic receptor residues (e.g., Arginine).
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Lipophilicity: Fluorine increases the lipophilicity of the aromatic ring, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
19F-NMR Biophysical Probes
2-Fluoro-D-tyrosine serves as a sensitive reporter for protein conformation.
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Sensitivity: The 19F nucleus has 100% natural abundance and high sensitivity.
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Chemical Shift Anisotropy: The 19F signal is highly sensitive to the local electrostatic environment. Changes in chemical shift (
) correlate with ligand binding or folding events near the tyrosine residue.
Experimental Protocols
Handling & Storage[7]
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Storage: Store at +4°C for short term; -20°C for long term. Hygroscopic; keep desiccated.
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Stability: Stable under acidic conditions. Avoid strong oxidizing agents.
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Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).
Solubility & Stock Solution Preparation
Due to the HCl salt form, the compound is highly water-soluble but acidic.
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Solvent: Dissolve in sterile water or PBS.
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Neutralization: If used in cell-based assays, the pH must be adjusted.
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Protocol: Dissolve 10 mg in 900 µL water. Slowly add 1M NaOH or buffer while monitoring pH to reach 7.4.
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Note: The free zwitterion has lower solubility than the HCl salt; precipitation may occur at high concentrations near the isoelectric point (pI ~5.5).
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Solid-Phase Peptide Synthesis (SPPS)
2-Fluoro-D-tyrosine HCl can be used in Fmoc-based SPPS, but the free amine must be Fmoc-protected first if not purchased as such.
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Coupling Conditions: Standard carbodiimide chemistry (DIC/Oxyma) or onium salts (HATU/DIPEA).
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Side Chain Protection: The phenolic OH generally does not require protection for simple sequences, but tert-butyl (tBu) protection is recommended for long peptides to prevent O-acylation.
-
Recommendation: Use Fmoc-2-Fluoro-D-Tyr(tBu)-OH for automated synthesis to ensure high yield and purity.
-
References
-
ChemicalBook. (2024). 2-Fluoro-D-tyrosine hydrochloride Product Specifications and CAS 2097073-12-4. Link
-
PubChem. (2024).[2] 2-Fluorotyrosine (Compound Summary for Isomers and Properties). National Library of Medicine. Link
-
Seybold, P. G., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (Context for pKa shifts in fluorinated phenols). Link
-
ChemScene. (2024). 2-Fluoro-L-tyrosine hydrochloride (Isomer Comparison). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine effects). Link
Sources
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- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]
- 4. 2-Fluoro-DL-tyrosine | CAS 7656-31-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy, hydrochloride (2 mg) [nucmedcor.com]
- 6. DE2023460C3 - L- and DL-tyrosines and processes for their preparation - Google Patents [patents.google.com]
